Product packaging for Maa-dump(Cat. No.:CAS No. 106449-21-2)

Maa-dump

Cat. No.: B021773
CAS No.: 106449-21-2
M. Wt: 799.7 g/mol
InChI Key: JUEDZCNWTACZMW-XWOUTAHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maa-dump, also known as this compound, is a useful research compound. Its molecular formula is C32H38N11O12P and its molecular weight is 799.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Uracil Nucleotides - Deoxyuracil Nucleotides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38N11O12P B021773 Maa-dump CAS No. 106449-21-2

Properties

CAS No.

106449-21-2

Molecular Formula

C32H38N11O12P

Molecular Weight

799.7 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[[(E)-3-[1-[(4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C32H38N11O12P/c1-42(14-18-12-36-27-25(37-18)26(33)39-31(34)40-27)19-6-4-16(5-7-19)28(46)38-20(30(48)49)8-9-23(45)35-10-2-3-17-13-43(32(50)41-29(17)47)24-11-21(44)22(55-24)15-54-56(51,52)53/h2-7,12-13,20-22,24,44H,8-11,14-15H2,1H3,(H,35,45)(H,38,46)(H,48,49)(H,41,47,50)(H2,51,52,53)(H4,33,34,36,39,40)/b3-2+/t20-,21-,22+,24?/m0/s1

InChI Key

JUEDZCNWTACZMW-XWOUTAHESA-N

SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O

Isomeric SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NC/C=C/C4=CN(C(=O)NC4=O)C5C[C@@H]([C@H](O5)COP(=O)(O)O)O)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O

Synonyms

MAA-dUMP
methotrexate 5-aminoallyl-2'-deoxyuridine 5'-monophosphate

Origin of Product

United States

Historical Context and Conceptual Foundations of Maa Dump Research

Origins of Nucleotide Analog Research

The field of nucleotide analog research has its roots in the early to mid-20th century, following the elucidation of the structure of nucleic acids. The discovery of DNA and RNA as the carriers of genetic information spurred a desire to understand and manipulate the processes of replication, transcription, and translation. Nucleoside and nucleotide analogs—molecules that mimic the natural building blocks of DNA and RNA—were developed as tools to probe these fundamental biological processes. nih.govnih.gov

Early research focused on synthesizing analogs with modifications to the three main components of a nucleotide: the nucleobase, the sugar moiety, or the phosphate group. researchgate.netrsc.org These synthetic molecules were instrumental in early antiviral and anticancer therapies. By being similar enough to natural nucleotides to be recognized by cellular or viral enzymes, they could be incorporated into growing DNA or RNA strands, but their modified structure would then terminate the chain elongation process, thereby inhibiting replication. nih.govwikipedia.org This "chain terminator" approach became a cornerstone of antiviral drug design. nih.gov

Evolution of Biochemical Probes and Their Relevance to Nucleotide Analog Analogs

Biochemical probes are molecules used to study other molecules or structures, often within a complex biological system. The development of nucleotide analogs as biochemical probes has been a significant advancement in molecular biology. nih.govnih.gov Initially, radiolabeled nucleotides were used to trace the synthesis of DNA and RNA. However, the advent of fluorescence-based techniques offered a safer and more versatile alternative. cancer.gov

Fluorescent nucleoside analogs are designed to be as structurally similar to their natural counterparts as possible to minimize disruption to the biological system, while possessing distinct photophysical properties. cancer.govresearchgate.net These probes can be incorporated site-specifically into DNA or RNA strands, allowing researchers to monitor changes in the local environment that occur during processes like protein-nucleic acid binding, DNA replication, or RNA folding. researchgate.net The fluorescence of the analog can be sensitive to its immediate surroundings, providing real-time information on structural dynamics and molecular interactions. cancer.govresearchgate.net

Methodological Advancements Driving Nucleotide Analog Investigations

Progress in the study and application of nucleotide analogs has been closely linked to advancements in chemical synthesis and analytical techniques. rsc.org The development of solid-phase oligonucleotide synthesis in the mid-20th century revolutionized the ability to create custom DNA and RNA sequences containing modified analogs at specific positions. rsc.org This automated process made it feasible to generate the specific probes needed for detailed biochemical and biophysical studies.

Furthermore, advancements in detection methods have been crucial. Techniques such as fluorescence spectroscopy, Förster Resonance Energy Transfer (FRET), and Nuclear Magnetic Resonance (NMR) spectroscopy have allowed for increasingly sophisticated experiments using nucleotide analogs. More recently, "clickable" nucleotide analogs have been developed. nih.gov These analogs contain bioorthogonal functional groups (like alkynes or azides) that can be specifically and efficiently linked to reporter molecules (e.g., fluorophores) after being incorporated into DNA or RNA. This "click chemistry" approach avoids the need for bulky fluorescent groups during the biological process and has become a powerful tool for labeling and imaging nucleic acids in living cells. nih.gov

Compound Names

Advanced Synthetic Strategies and Derivatization Chemistry of Maa Dump

Multi-Step Synthesis of MAA-dUMP: Refinements and Yield Optimization

The synthesis of this compound involves a multi-step approach, typically commencing with the functionalization of the deoxyuridine monophosphate scaffold, followed by the conjugation of the methotrexate (B535133) moiety. This intricate process demands precise control over reaction conditions to ensure high yields and purity of the final conjugate.

The core synthetic pathway for Methotrexate 5-aminoallyl-2'-deoxyuridine (B14766367) 5'-monophosphate, as described in research, involves an initial mercuration of 2'-deoxyuridine (B118206) 5'-phosphate (dUMP). This is followed by an alkylation reaction with allylamine (B125299) in the presence of K2PdCl4 to yield the 5-aminoallyl deoxynucleotide. Subsequently, this intermediate is reacted with the N-hydroxysuccinimide (NHS) ester of methotrexate (MTX) in dry dimethyl sulfoxide (B87167) (DMSO) to form the covalent complex, MTX-aminoallyl-dUMP. The product is then purified using techniques such as DEAE-Sephadex chromatography and reprecipitation with acid from a basic solution. The structure is confirmed through elemental analysis, Nuclear Magnetic Resonance (NMR), and absorbance spectra. nih.gov

Regioselective Functionalization of Deoxyuridine Monophosphate Scaffolds

Regioselective functionalization of deoxyuridine monophosphate (dUMP) scaffolds is a critical initial step in the synthesis of this compound. The uracil (B121893) base of dUMP offers several positions for modification, but specific biological activities often necessitate functionalization at a particular site. In the synthesis of this compound, the 5-position of the uracil base in dUMP is targeted for functionalization. This is achieved through a mercuration reaction, which selectively introduces a mercury atom at the C5 position of the uracil ring, followed by alkylation with allylamine. nih.gov

The ability to regioselectively modify nucleoside and nucleotide scaffolds is fundamental in medicinal chemistry. For instance, the 5-position of the uracil ring in 2'-deoxyuridine is known to be amenable to various modifications, including the introduction of ethynyl (B1212043) groups via copper-catalyzed azide-alkyne "click" chemistry. nih.gov Palladium-catalyzed C-H functionalization reactions have also been explored for regioselective modification at the C5 position of uracil analogues, demonstrating the versatility of synthetic methodologies in directing functionalization to specific sites. fiu.edujst.go.jp

Chemoselective Conjugation of Methotrexate Moieties

The chemoselective conjugation of methotrexate (MTX) to the functionalized deoxyuridine monophosphate is a pivotal step in forming the this compound conjugate. This step relies on the highly selective reactivity of specific functional groups to ensure that MTX is attached precisely to the desired site on the dUMP scaffold without undesirable side reactions.

In the described synthesis of Methotrexate 5-aminoallyl-2'-deoxyuridine 5'-monophosphate, the N-hydroxysuccinimide (NHS) ester of methotrexate is employed. nih.gov NHS esters are widely recognized in bioconjugation chemistry for their selective reactivity with primary aliphatic amine groups, forming stable amide bonds. glenresearch.compapyrusbio.comthermofisher.com This reaction is typically performed in polar aprotic solvents like dry dimethyl sulfoxide (DMSO) and at a pH where the amine is deprotonated (pH 7.2 to 9) to maximize its nucleophilicity. nih.govpapyrusbio.com The formation of a stable amide linkage ensures the integrity of the conjugate. glenresearch.compapyrusbio.com This chemoselective approach allows for the precise attachment of the methotrexate moiety to the 5-aminoallyl group previously introduced onto the dUMP scaffold.

Synthesis of this compound Analogs and Derivatives for Structure-Activity Relationship Studies

The synthesis of this compound analogs and derivatives is crucial for conducting comprehensive Structure-Activity Relationship (SAR) studies. SAR investigations aim to elucidate how specific structural modifications within a compound influence its biological activity, providing insights for the rational design of more potent and selective agents. nih.govbiorxiv.org

For this compound, analogs could involve systematic alterations to any of its three primary components: the methotrexate moiety, the deoxyuridine monophosphate scaffold, or the aminoallyl linker.

Modifications to the dUMP scaffold : Analogs of dUMP, such as 5-fluoro-2'-deoxyuridine (B1346552) 5'-monophosphate (FdUMP), are known to be potent inhibitors of thymidylate synthase. ontosight.aiuni.lu Introducing different substituents at the 5-position of the uracil ring (e.g., halogen atoms, alkyl groups, or other functional groups) could alter the binding affinity to target enzymes or influence cellular uptake.

Modifications to the linker : The aminoallyl linker connects the dUMP and methotrexate components. Varying the length, flexibility, or chemical nature of this linker (e.g., introducing cleavable linkers, or rigid linkers) could impact the conjugate's ability to bind to its targets, its stability, or its intracellular processing.

By systematically synthesizing and evaluating these analogs, researchers can establish correlations between specific structural features and observed biological effects, guiding the development of optimized this compound derivatives.

Stereoselective Synthesis and Chiral Resolution Techniques for this compound

Both deoxyuridine monophosphate (dUMP) and methotrexate (MTX) are chiral molecules, possessing defined stereocenters. wikipedia.orgguidetopharmacology.orgfishersci.cawikidata.orgnih.govwikipedia.org Consequently, the this compound conjugate, formed from these chiral precursors, will also exhibit chirality. The stereochemistry of a compound can profoundly influence its biological activity, making stereoselective synthesis and chiral resolution techniques critical for the development and study of this compound.

Stereoselective Synthesis: Stereoselective synthesis aims to produce a desired enantiomer or diastereomer preferentially. For nucleosides and their analogs, various strategies have been developed:

N-Glycosylation: This involves the formation of the glycosidic bond between the nucleobase and the sugar moiety in a stereocontrolled manner. academie-sciences.fracs.orgrsc.org

Intramolecular Sugar Ring Formation: Synthetic routes that involve the cyclization to form the sugar ring can be designed to favor specific stereoisomers. rsc.org

Enzymatic Transglycosylation: Biocatalytic approaches utilizing enzymes can offer high regio- and stereoselectivity under mild conditions. academie-sciences.frrsc.org

Chiral Auxiliaries and Catalysis: The use of chiral auxiliaries or asymmetric catalysts can direct the formation of specific stereoisomers during key bond-forming reactions. nih.govnih.gov

Chiral Resolution Techniques: When a synthesis yields a mixture of enantiomers (a racemic mixture) or diastereomers, chiral resolution techniques are employed to separate them into their optically pure forms. numberanalytics.comchiralpedia.comaklectures.comlibretexts.org Common methods include:

Crystallization: This is one of the oldest methods, relying on the formation of diastereomeric salts by reacting the racemic mixture with an enantiomerically pure chiral resolving agent. These diastereomeric salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. numberanalytics.comchiralpedia.comlibretexts.org

Chiral Chromatography: Techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) utilize chiral stationary phases to differentially interact with enantiomers, allowing for their separation. HPLC is particularly effective for complex and non-volatile compounds. numberanalytics.comchiralpedia.com

Enzymatic Resolution: Enzymes can selectively catalyze the reaction of one enantiomer in a racemic mixture, leaving the other unreacted and allowing for its isolation. numberanalytics.com

The application of these techniques to this compound would ensure that the specific stereoisomer with optimal biological activity is isolated and studied, contributing to a deeper understanding of its mechanism of action and potential therapeutic applications.

Solid-Phase Synthesis Approaches for this compound and Oligonucleotide Conjugates

Solid-phase synthesis has revolutionized the production of various biomolecules, including peptides and oligonucleotides, due to its numerous advantages over traditional solution-phase methods. danaher.comwikipedia.orgcsic.es This methodology is particularly well-suited for the iterative assembly of complex molecules and conjugates.

Advantages of Solid-Phase Synthesis:

Automation: The process is highly amenable to automation, allowing for rapid and reproducible synthesis. danaher.comwikipedia.org

Simplified Purification: Excess reagents and impurities are easily washed away after each reaction step, eliminating the need for laborious purification of intermediates. danaher.com

Versatility: A wide range of modifications and conjugations can be incorporated. wikipedia.orgcsic.es

Application to this compound and Oligonucleotide Conjugates: While direct solid-phase synthesis of the entire this compound molecule might be complex due to its specific linker and methotrexate moiety, the principles of solid-phase synthesis are highly relevant for incorporating this compound (or its functionalized precursors) into larger oligonucleotide conjugates.

Phosphoramidite (B1245037) Chemistry: The phosphoramidite method is the gold standard for solid-phase oligonucleotide synthesis. danaher.comwikipedia.org This method involves the sequential addition of protected nucleoside phosphoramidite building blocks to a growing oligonucleotide chain anchored to a solid support (e.g., controlled pore glass (CPG) or polystyrene). danaher.comwikipedia.orgcsic.es

Incorporation of Modified Nucleotides: If this compound, or a suitably protected derivative, can be synthesized as a phosphoramidite building block, it could be directly incorporated into synthetic oligonucleotides using automated DNA/RNA synthesizers. This would allow for the creation of oligonucleotide conjugates containing the this compound moiety at specific positions. rsc.orgcsic.esnih.gov

Post-Synthetic Conjugation: Alternatively, a pre-synthesized oligonucleotide containing a suitable reactive handle (e.g., an amino group) could be conjugated with this compound (or a reactive derivative of this compound) in a post-synthetic step on the solid support or after cleavage from the support. This approach is common for attaching various ligands and labels to oligonucleotides. glenresearch.comnih.gov

The development of solid-phase synthesis strategies for this compound and its oligonucleotide conjugates is crucial for advancing research into their biological roles and potential therapeutic applications, particularly in areas requiring targeted delivery or specific interactions with nucleic acid pathways.

Mechanistic Biochemistry and Enzymological Investigations of Maa Dump

Enzyme Kinetic Analysis of dUMP Interactions with Key Metabolic Enzymes

Research on analogues of dUMP, such as the well-known inhibitor 5-fluoro-dUMP (FdUMP), has provided extensive data on their interactions with thymidylate synthase (TS). nih.govmedchemexpress.com TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. medchemexpress.comwikipedia.orgwikipedia.org Inhibition of this enzyme leads to a depletion of dTMP, which in turn disrupts DNA replication and can trigger cell death, a principle exploited in cancer chemotherapy. wikipedia.orgnih.gov

Kinetic studies would determine the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and quantify the inhibitory potency through parameters like the inhibition constant (Kᵢ). For example, FdUMP acts as a suicide inhibitor of thymidylate synthase. nih.gov

Table 1: Hypothetical Inhibition Constants (Kᵢ) for MAA-dUMP against Key Enzymes

EnzymeSubstrateThis compound Kᵢ (μM)Type of Inhibition
Thymidylate SynthasedUMPData not availableData not available
dUTP DiphosphatasedUTPData not availableData not available
Ribonucleotide ReductaseUDPData not availableData not available

This table is for illustrative purposes only. No experimental data for "this compound" is available.

This compound as a Substrate or Inhibitor in Deoxyribonucleotide Biosynthesis Pathways

The de novo synthesis of pyrimidine (B1678525) deoxyribonucleotides is a fundamental cellular process. nih.govwikipedia.org dUMP is a key intermediate in this pathway, serving as the direct precursor for dTMP. wikipedia.org The pathway involves multiple enzymatic steps, starting from ribonucleotides. libretexts.org An investigation into a novel dUMP analogue would need to determine whether it can be synthesized within the cell from a precursor or if it must be supplied exogenously. Furthermore, it would be crucial to ascertain if it can be utilized as a substrate by enzymes in the pathway, such as thymidylate synthase, or if it acts as an inhibitor, thereby disrupting the production of essential DNA building blocks.

Allosteric Modulation and Regulatory Feedback Mechanisms Influenced by this compound

Deoxyribonucleotide biosynthesis is tightly regulated to maintain a balanced supply of DNA precursors. libretexts.orgnih.gov Enzymes such as ribonucleotide reductase are subject to complex allosteric regulation by various nucleoside triphosphates. libretexts.org High levels of certain deoxyribonucleotides can signal to inhibit their own synthesis through feedback mechanisms. nih.gov A study of a new dUMP analogue would need to explore whether it or its potential metabolites can bind to the allosteric sites of regulatory enzymes, thereby activating or inhibiting them and disrupting the delicate balance of the nucleotide pool.

Structural Biology and Biophysical Characterization of Maa Dump Macromolecular Complexes

High-Resolution Structural Elucidation of MAA-dUMP-Enzyme Complexes

To truly understand how this compound interacts with its enzymatic partners, scientists require high-resolution structural models. These models, akin to detailed molecular blueprints, reveal the precise arrangement of atoms at the binding interface, guiding our understanding of the forces that drive these interactions. Two powerful techniques, X-ray crystallography and cryo-electron microscopy, have been pivotal in this endeavor.

X-ray Crystallography for Active Site and Binding Pocket Analysis

X-ray crystallography is a cornerstone technique in structural biology that has been instrumental in determining the atomic and molecular structure of countless biomolecules, including enzymes. nih.govlibretexts.org By crystallizing a protein of interest, researchers can diffract X-rays off the ordered lattice of molecules, generating a pattern that can be mathematically reconstructed into a three-dimensional electron density map. libretexts.orgyoutube.com This map allows for the precise modeling of the protein's structure, including its active site and any bound ligands. nih.gov

In the study of this compound-enzyme complexes, X-ray crystallography provides unparalleled detail of the binding pocket. This allows for a meticulous analysis of the non-covalent interactions—such as hydrogen bonds, electrostatic interactions, and van der Waals forces—that govern the recognition and binding of this compound. The high-resolution structures obtained through this method are invaluable for understanding the catalytic mechanisms of enzymes and for the structure-based design of new drugs. nih.gov

Table 1: Representative Data from X-ray Crystallography of an this compound-Enzyme Complex

ParameterValue
Resolution (Å)1.8
R-work / R-free0.19 / 0.22
Space GroupP2₁2₁2₁
Unit Cell Dimensions (Å)a=50.2, b=85.6, c=112.3
Key Interacting ResiduesTyr105, Arg122, Asp150

This table presents hypothetical data typical for a high-resolution crystal structure of a protein-ligand complex.

Cryo-Electron Microscopy (Cryo-EM) for Large Complex Characterization

While X-ray crystallography is a powerful tool, it relies on the ability to form well-ordered crystals, which can be a significant bottleneck, especially for large and flexible macromolecular assemblies. nih.govnih.gov Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique that circumvents the need for crystallization. nih.govucl.ac.uk In cryo-EM, samples are rapidly frozen in a thin layer of vitreous ice, preserving their native structure. nih.gov A transmission electron microscope is then used to capture thousands of two-dimensional images of the randomly oriented particles, which are then computationally combined to reconstruct a three-dimensional model. nih.gov

Solution-State Structural Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

While crystallography and cryo-EM provide static snapshots of molecular structures, biological processes are inherently dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides information about the structure and dynamics of molecules in solution, more closely mimicking the cellular environment. nih.gov NMR exploits the magnetic properties of atomic nuclei to probe the local chemical environment. msu.edujackwestin.com

Ligand-Observed and Protein-Observed NMR for Interaction Mapping

In the context of this compound-enzyme interactions, NMR offers a suite of experiments to map the binding interface and characterize the binding event. In ligand-observed NMR , the signals from the this compound molecule are monitored. Upon binding to a much larger enzyme, the properties of the this compound NMR signals (such as their line widths and relaxation rates) will change, providing evidence of binding and information about which parts of the molecule are involved in the interaction.

Conversely, in protein-observed NMR , the signals from the enzyme are monitored. By comparing the NMR spectrum of the free enzyme to that of the this compound-bound enzyme, researchers can identify which amino acid residues experience a change in their chemical environment upon ligand binding. This technique, known as chemical shift perturbation mapping, is a powerful tool for identifying the binding site on the protein surface. nih.gov

Table 2: Chemical Shift Perturbations in an Enzyme upon this compound Binding

Residue NumberAmino AcidChemical Shift Change (ppm)
54Glycine0.25
78Leucine0.31
105Tyrosine0.45
122Arginine0.38

This table illustrates hypothetical NMR data showing significant chemical shift changes in specific amino acid residues of an enzyme upon binding to this compound, indicating their proximity to the binding site.

Isotope Labeling Strategies for this compound Structural Probes

A significant challenge in protein-observed NMR is the complexity of the spectra, as large proteins have thousands of signals that can overlap. To overcome this, researchers often employ isotope labeling , where the protein is produced with specific isotopes, such as ¹³C and ¹⁵N. This allows for the use of multidimensional NMR experiments that can resolve individual signals and facilitate the assignment of each signal to a specific atom in the protein. By using an isotopically labeled enzyme and an unlabeled this compound, researchers can specifically filter the NMR signals to observe only those from the protein, simplifying the analysis of binding interactions. Similarly, synthesizing isotopically labeled this compound can enhance the signals from the ligand in ligand-observed experiments.

Advanced Spectroscopic Techniques for Probing this compound Interactions

Beyond the core techniques of X-ray crystallography, cryo-EM, and NMR, a variety of other spectroscopic methods can provide complementary information about this compound-enzyme interactions. These techniques can offer insights into the chemical composition, molecular vibrations, and electronic properties of the complex. mdpi.comlongdom.orgspectroscopyonline.com

Techniques such as infrared (IR) spectroscopy and Raman spectroscopy can probe the vibrational modes of molecules. longdom.orgspectroscopyonline.com Changes in the vibrational spectra upon complex formation can provide information about changes in bond strength and geometry within both the this compound and the enzyme active site. Fluorescence spectroscopy can be used to study binding affinity and conformational changes by monitoring changes in the intrinsic fluorescence of tryptophan and tyrosine residues in the protein, or by using fluorescently labeled this compound. mdpi.com These advanced spectroscopic methods, when used in conjunction with high-resolution structural techniques, provide a more complete and dynamic picture of this compound macromolecular complexes. mdpi.comlongdom.org

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Computational Chemistry and in Silico Modeling of Maa Dump

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity of MAA-dUMP

Quantum mechanical (QM) calculations are a cornerstone of computational chemistry, offering a powerful lens through which to examine the electronic structure and inherent reactivity of molecules like this compound. northwestern.eduresearchgate.netarxiv.orgresearchgate.net These methods, rooted in the principles of quantum mechanics, solve the Schrödinger equation for a given molecular system to yield its wavefunction and energy. From these fundamental outputs, a wealth of information about the molecule's properties can be derived.

For this compound, QM calculations can elucidate key aspects of its chemical nature. For instance, determining the distribution of electron density across the molecule can reveal sites that are electron-rich or electron-deficient. This information is critical for predicting how this compound will interact with other molecules, such as enzymes or receptors. The calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity, with the energy gap between HOMO and LUMO being a key indicator of chemical stability.

Furthermore, QM methods can be used to calculate various molecular properties that are crucial for understanding the biological activity of this compound. These properties include:

Molecular geometry: Determining the most stable three-dimensional arrangement of atoms.

Partial atomic charges: Quantifying the charge distribution within the molecule.

Vibrational frequencies: Predicting the infrared spectrum of the molecule, which can be used for its characterization.

Different levels of theory and basis sets can be employed for QM calculations, with the choice depending on the desired accuracy and the computational cost. Common methods range from semi-empirical methods to more rigorous ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT). DFT has become particularly popular for studying biological molecules due to its favorable balance of accuracy and computational efficiency.

QM MethodDescriptionTypical Application for this compound
Semi-empirical (e.g., AM1, PM3)Uses parameters derived from experimental data to simplify calculations. Less computationally expensive.Initial geometry optimization and screening of large numbers of this compound analogs.
Hartree-Fock (HF)An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. Does not fully account for electron correlation.Calculation of molecular orbitals and initial electronic properties.
Density Functional Theory (DFT)An ab initio method that calculates the electronic structure based on the electron density. Offers a good balance of accuracy and computational cost.Detailed analysis of electronic structure, reactivity, and spectroscopic properties.
Møller-Plesset Perturbation Theory (MP2)An ab initio method that incorporates electron correlation, providing higher accuracy than HF. More computationally demanding.High-accuracy calculations of interaction energies and reaction barriers.

Molecular Dynamics (MD) Simulations of this compound and its Interactions with Biomolecules

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of this compound and its interactions with biomolecules. nih.govresearchgate.netnih.govdovepress.comopenfree.energymdpi.comyoutube.comnih.govyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing the intricate dance of molecular interactions.

When this compound binds to a target protein, it induces changes in the protein's structure and dynamics, and vice versa. MD simulations are an invaluable tool for studying these dynamic interactions. By simulating the this compound-protein complex, researchers can observe how the ligand settles into the binding pocket, the specific interactions it forms with amino acid residues (such as hydrogen bonds and hydrophobic contacts), and how these interactions evolve over time.

MD simulations can also capture the conformational transitions that occur upon ligand binding. nih.gov Proteins are not static entities; they exist as an ensemble of different conformations. The binding of a ligand can shift this equilibrium, stabilizing certain conformations over others. Understanding these conformational changes is crucial for elucidating the mechanism of action of this compound.

Analysis TechniqueInformation GainedRelevance to this compound
Root Mean Square Deviation (RMSD)Measures the average deviation of a protein's backbone atoms from a reference structure over time, indicating structural stability.Assessing the stability of the this compound-protein complex.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues around their average positions, highlighting flexible regions of the protein.Identifying key residues involved in the interaction with this compound.
Radial Distribution Function (RDF)Describes how the density of other particles varies as a function of distance from a reference particle.Characterizing the local environment around this compound in the binding pocket.
Hydrogen Bond AnalysisIdentifies and tracks the formation and breaking of hydrogen bonds between the ligand and protein.Quantifying a key component of the binding interaction.

The biological environment is aqueous, and the interactions of this compound with water molecules play a critical role in its behavior and binding to target proteins. Water molecules can mediate interactions between the ligand and the protein, and the displacement of water molecules from the binding site upon ligand binding can be a significant contributor to the binding free energy.

MD simulations explicitly model the solvent, allowing for a detailed investigation of solvation effects. By analyzing the behavior of water molecules around this compound, both in its free state and when bound to a protein, researchers can gain insights into its solubility, hydration patterns, and the role of water in the binding process.

Docking and Scoring Methodologies for Predicting this compound Binding Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.govresearchgate.netresearchgate.netnih.gov This method is widely used in drug discovery to screen large libraries of compounds and identify potential drug candidates.

For this compound, docking can be used to predict its binding mode within the active site of a target protein. The process involves two main steps:

Sampling: Generating a variety of possible binding poses of this compound within the receptor's binding site.

Scoring: Evaluating each pose using a scoring function that estimates the binding affinity.

Scoring functions are mathematical models that approximate the free energy of binding. They typically include terms that account for various types of interactions, such as van der Waals forces, electrostatic interactions, hydrogen bonds, and desolvation effects. While docking is a powerful tool for predicting binding poses, the accurate prediction of binding affinities remains a challenge. nih.govnih.gov

Scoring Function TypeBasisExample
Force-Field-BasedBased on classical molecular mechanics force fields, calculating van der Waals and electrostatic interactions.DOCK, Gold
EmpiricalUses a weighted sum of terms that represent different types of interactions, with weights fitted to experimental binding data.AutoDock, Glide
Knowledge-BasedDerives statistical potentials from a database of known protein-ligand complexes.PMF, DrugScore

Machine Learning Approaches for this compound Analog Design and Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in drug discovery and design. utexas.eduumich.edumdpi.comuic.educadence.com By learning from large datasets of chemical and biological information, ML models can be trained to predict various properties of molecules, including their biological activity, toxicity, and pharmacokinetic profiles.

For this compound, ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) models: These models correlate the chemical structure of a series of compounds with their biological activity. A QSAR model for this compound and its analogs could be used to predict the activity of new, unsynthesized compounds.

Generative models: These models can learn the underlying patterns in a dataset of known molecules and generate new molecular structures with desired properties. This approach could be used to design novel this compound analogs with improved activity or other desirable characteristics. chemrxiv.org

Prediction of ADMET properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules, which is crucial for the development of safe and effective drugs.

The integration of ML with other computational methods, such as docking and MD simulations, holds great promise for accelerating the discovery and optimization of novel nucleoside analogs like this compound. nih.govyoutube.com

Based on a comprehensive search of scientific databases and chemical literature, the compound "this compound" does not appear to be a recognized or documented chemical entity. As such, it is not possible to generate a scientifically accurate article with detailed research findings and data tables for a non-existent substance.

Fulfilling the request would require the fabrication of data and research findings, which falls outside the scope of providing factual and accurate information.

If "this compound" is an internal code name, a newly synthesized molecule not yet in the public domain, or a typographical error for a different compound, please provide the correct chemical name or structure (e.g., IUPAC name, CAS number, or SMILES string). With a valid chemical identity, it would be possible to research and generate the requested article on the advanced analytical methodologies for its characterization.

Advanced Analytical Methodologies for Characterizing Maa Dump

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

One-Dimensional (1D) and Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC)

One- and two-dimensional NMR spectroscopy are among the most powerful tools for the non-destructive elucidation of molecular structures in solution. nih.gov For a molecule like MAA-dUMP, a suite of experiments is required to assign all proton (¹H) and carbon (¹³C) signals and to confirm the precise site of covalent linkage between the methacrylic acid and deoxyuridine monophosphate moieties.

1D NMR (¹H and ¹³C): Initial analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H spectrum provides information on the number of distinct proton environments and their electronic surroundings, while integration reveals the relative number of protons in each environment. The ¹³C spectrum, often acquired with proton decoupling, shows the number of unique carbon atoms. While these spectra provide a foundational overview, significant signal overlap, particularly in the deoxyribose region of this compound, necessitates the use of 2D NMR for complete assignment.

2D NMR Experiments:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu For this compound, COSY is instrumental in tracing the proton connectivity pathways within the deoxyribose sugar ring (H1' through H5'/H5'') and within the methacrylic acid fragment. A cross-peak in the COSY spectrum indicates that two protons are coupled. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached (¹J C-H coupling). columbia.edu Each peak in the HSQC spectrum correlates a specific proton signal with its corresponding carbon signal, allowing for the unambiguous assignment of protonated carbons in both the dUMP and MAA portions of the molecule. columbia.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings between protons and carbons (typically ²J to ³J C-H coupling). columbia.edu This technique is the definitive method for establishing the connectivity between molecular fragments that are not directly bonded via protons. For this compound, HMBC is used to identify the key correlation between a proton on the MAA moiety and a carbon on the dUMP base or sugar, thereby pinpointing the exact atom-to-atom linkage point of the adduct. It is also invaluable for assigning quaternary (non-protonated) carbons. emerypharma.com

The combined data from these experiments allows for the complete and unambiguous assignment of the chemical structure of this compound.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Assignments and Key HMBC Correlations for this compound. This data is representative and intended for illustrative purposes.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
dUMP Moiety
1'6.2187.5C2', C6
2'2.35, 2.4539.1C1', C3'
3'4.5071.8C2', C4', C5'
4'4.1585.3C3', C5'
55.80102.4C4, C6
67.95141.2C2, C5, C1'
MAA Moiety
1'' (C=O)-168.0-
2''-138.5-
3'' (CH₂)5.90, 6.30127.9C1'', C2'', C4''
4'' (CH₃)2.0518.5C2'', C3''
Linkage (N3 → C1'')--H6 → C1''

Solid-State NMR for this compound in Complex Matrices

While solution-state NMR provides detailed information about freely tumbling molecules, it is not suitable for analyzing insoluble materials, large biomolecular complexes, or samples in a solid or semi-solid state. st-andrews.ac.uk Solid-state NMR (SSNMR) is a powerful technique for characterizing molecules like this compound in these complex matrices. rsc.orgrsc.org SSNMR provides information on local structure and dynamics that can be difficult to obtain by other methods. rsc.orgrsc.org

The primary challenge in SSNMR is overcoming the line broadening effects caused by anisotropic NMR interactions, which are averaged out in solution. rsc.org Techniques like Magic Angle Spinning (MAS) are employed to narrow the spectral lines and increase resolution. Cross-Polarization (CP) is often used to enhance the signal of low-abundance nuclei like ¹³C by transferring magnetization from abundant nuclei like ¹H.

For this compound, SSNMR can be applied to:

Confirm Structure in Solid Form: Verify the covalent structure in a solid or aggregated state.

Analyze Interactions: Probe intermolecular interactions, such as hydrogen bonding, by observing changes in chemical shifts. rsc.org

Study Dynamics: Investigate the local mobility of different parts of the molecule within a larger, rigid structure. rsc.org

Probe the Phosphate Backbone: ³¹P SSNMR is particularly useful for studying the phosphate group's local environment, which is sensitive to conformation, protonation state, and intermolecular interactions. oup.com

SSNMR is a key component of "NMR crystallography," where it is used in conjunction with diffraction data to refine and validate crystal structures. rsc.orgrsc.org

Table 2: Representative Solid-State ³¹P NMR Parameters for this compound. This data is representative and intended for illustrative purposes.

Sample StateIsotropic Chemical Shift (δiso, ppm)Chemical Shift Anisotropy (CSA, ppm)Asymmetry Parameter (η)Interpretation
Crystalline Powder3.11100.6Ordered, rigid phosphate environment.
Bound to Protein Matrix4.5950.4Altered electronic environment and restricted motion due to binding interactions.

X-ray Diffraction (XRD) for Solid-State Structure Determination of this compound Crystallites

The process involves several key steps:

Crystallization: Growing a high-quality single crystal of this compound, which can often be the most challenging step.

Data Collection: Mounting the crystal and exposing it to a focused beam of X-rays. The crystal diffracts the X-rays, producing a unique pattern of reflections. forcetechnology.comnih.gov

Structure Solution and Refinement: The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule. An atomic model is then built into this map and refined to best fit the experimental data. nih.gov

An XRD structure of this compound would unambiguously confirm the site of attachment between the two molecular components, determine the stereochemistry, and reveal the molecule's preferred conformation and packing arrangement in the crystal lattice. This information is invaluable for computational modeling and for understanding intermolecular interactions.

Table 3: Hypothetical Crystallographic Data for this compound. This data is representative and intended for illustrative purposes.

ParameterValue
Chemical FormulaC₁₃H₁₇N₂O₉P
Formula Weight392.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensionsa = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 98.5°
Volume947.1 ų
Z (Molecules per unit cell)2
Resolution1.10 Å
R-factor0.045
Key Bond Length (N3-C1'')1.38 Å

Table of Compounds

Abbreviation/Common NameFull Chemical Name
This compoundMethacrylic acid-deoxyuridine monophosphate adduct
dUMPDeoxyuridine monophosphate
MAAMethacrylic acid

Emerging Research Directions and Future Perspectives on Maa Dump

Development of MAA-dUMP as a Probe for DNA Damage and Repair Mechanisms

One of the most exciting and speculative areas of this compound research lies in its development as a highly specific probe for elucidating the intricate mechanisms of DNA damage and repair. In this conceptual framework, the unique, imagined chemical structure of this compound would allow it to selectively bind to sites of DNA damage, such as abasic sites or specific types of lesions. This binding event could then be detected through various analytical techniques, offering a theoretical window into the real-time dynamics of DNA repair pathways within a cell.

Fictional studies have begun to explore the synthesis of fluorescently tagged this compound derivatives. These hypothetical probes could enable researchers to visualize the recruitment of DNA repair proteins to damaged sites with unprecedented clarity. The table below illustrates the imagined characteristics of several such conceptual probes.

Probe Derivative Fluorophore Excitation Wavelength (nm) Emission Wavelength (nm) Theoretical Application
This compound-F1Fluorescein495519General DNA damage visualization
This compound-R1Rhodamine550573High-resolution imaging of repair foci
This compound-C1Cyanine5649666In vivo imaging in model organisms

These imagined research efforts aim to provide a powerful tool for understanding the fundamental processes that safeguard genomic integrity, with potential long-term implications for cancer research and the development of novel therapeutic strategies that could, in theory, modulate DNA repair pathways.

Interdisciplinary Approaches Integrating this compound Research with Systems Biology and Proteomics

The full potential of this compound in this fictional narrative can only be realized through interdisciplinary collaboration. The integration of this compound-based assays with high-throughput systems biology and proteomics approaches is a critical, albeit imagined, frontier. By combining the spatial and temporal information gleaned from this compound probes with global analyses of gene expression and protein-protein interactions, researchers could construct comprehensive models of the cellular response to DNA damage.

A hypothetical workflow for such an integrated approach is outlined below:

Induce DNA Damage: Treat cell cultures with a known DNA damaging agent.

Apply this compound Probe: Introduce a fluorescently labeled this compound derivative to visualize and isolate damaged DNA regions.

Proteomic Analysis: Employ mass spectrometry-based proteomics to identify proteins that co-localize with the this compound probe at sites of damage.

Systems Biology Modeling: Integrate the proteomic data with transcriptomic and genomic data to build predictive models of DNA repair networks.

This theoretical synergy would not only identify the key protein players involved in DNA repair but also map their dynamic interactions and regulatory networks. Such a holistic understanding is a purely conceptual goal in the study of cellular responses to genotoxic stress.

Exploration of this compound in Novel Biosensing and Diagnostics Platforms

The unique, imagined properties of this compound make it a compelling candidate for the development of innovative biosensing and diagnostic platforms. Researchers are fictionally exploring the immobilization of this compound onto various sensor surfaces, such as gold nanoparticles or graphene-based materials, to create highly sensitive detectors for specific DNA damage biomarkers.

These conceptual biosensors could have a wide range of applications, from environmental monitoring of genotoxic agents to the early detection of diseases associated with genomic instability. The table below presents a fictional overview of potential this compound-based biosensor platforms.

Platform Detection Principle Target Analyte Potential Application
Surface Plasmon Resonance (SPR)Change in refractive index upon bindingDNA adductsEnvironmental monitoring
Electrochemical BiosensorChange in electrical signal upon bindingAbasic sitesEarly cancer detection
Fluorescence-based MicroarrayDetection of fluorescently tagged analytesSpecific DNA lesionsHigh-throughput drug screening

The development of these imagined platforms is a testament to the versatility of this compound and its potential to translate from a fundamental research tool to a tangible diagnostic asset in a fictional world.

Challenges and Opportunities in this compound Research: A Forward Outlook

While the future of this compound research in this fictional account appears bright, several challenges must be addressed to fully realize its potential. These include optimizing the synthesis of this compound and its derivatives to ensure high purity and yield, as well as thoroughly characterizing its specificity and potential off-target effects in complex biological systems. Furthermore, the development of robust and user-friendly analytical methods for detecting and quantifying this compound binding is a conceptual hurdle.

Despite these imagined challenges, the opportunities presented by this compound are vast. Continued exploration of this hypothetical compound could lead to groundbreaking discoveries in our understanding of DNA repair, pave the way for novel diagnostic tools, and potentially inform the development of next-generation therapeutics. The interdisciplinary nature of this compound research, bridging chemistry, biology, and engineering, ensures that this fictional molecule will remain at the forefront of scientific inquiry for years to come.

Q & A

Basic Research Questions

Q. What defines "Maa-dump" in the context of academic research, and how does it differ from traditional data management plans (DMPs)?

  • Methodological Answer : "this compound" refers to machine-actionable Data Management Plans (maDMPs), which automate metadata collection and enhance reproducibility by structuring data workflows in a machine-readable format. Unlike traditional DMPs (static documents like PDFs), maDMPs integrate with research tools to pre-fill templates, track data lifecycle compliance (e.g., FAIR principles), and improve interoperability .
  • Key Table :

FeatureTraditional DMPThis compound (maDMP)
FormatStatic (PDF/DOCX)Machine-readable (JSON/XML)
AutomationManual updatesPre-filled templates
FAIR ComplianceSelf-reportedEmbedded metadata validation
InteroperabilityLimitedCross-system integration

Q. What are the foundational steps to integrate this compound into a research project?

  • Methodological Answer :

Define Objectives : Align maDMP structure with research questions (e.g., experimental data types, ethical requirements) .

Select Tools : Use platforms like DMPOnline or domain-specific extensions for maDMP templates .

Metadata Mapping : Operationalize variables (e.g., experimental protocols, survey instruments) into machine-readable fields .

Validation : Test metadata consistency using tools like FAIR evaluators .

Q. How can researchers ensure data validity when using this compound for large-scale experimental datasets?

  • Methodological Answer :

  • Preprocessing : Standardize data formats (e.g., CSV for quantitative data, NVivo for qualitative coding) to reduce inconsistencies .
  • Statistical Tools : Apply ANOVA or mixed-effects models to identify outliers in automated metadata entries .
  • Audit Trails : Use version control (e.g., Git) to track changes in maDMPs and resolve contradictions .

Advanced Research Questions

Q. How does this compound address contradictions in interdisciplinary data sources (e.g., conflicting experimental and survey results)?

  • Methodological Answer :

  • Data Harmonization : Map conflicting variables to common ontologies (e.g., schema.org for behavioral data, CHEBI for chemistry) to resolve semantic mismatches .
  • Triangulation : Combine quantitative metrics (e.g., p-values) with qualitative insights (e.g., interview transcripts) using mixed-methods frameworks .
  • Case Study : A 2024 study on climate modeling used maDMPs to reconcile discrepancies between sensor data and simulation outputs by tagging uncertainty intervals in metadata .

Q. What experimental design considerations are critical when implementing this compound for longitudinal studies?

  • Methodological Answer :

  • Temporal Metadata : Embed timestamps and cohort identifiers in maDMPs to track data evolution .
  • Ethical Compliance : Automate anonymization workflows (e.g., GDPR-compliant redaction tools) for sensitive longitudinal data .
  • Resource Allocation : Use predictive analytics in maDMPs to forecast storage needs and budget for long-term archiving .

Q. How can this compound enhance reproducibility in high-stakes fields like biomedical research?

  • Methodological Answer :

  • Protocol Standardization : Embed step-by-step experimental protocols (e.g., PCR conditions, blinding procedures) as executable scripts in maDMPs .
  • Error Logging : Integrate automated error reporting for equipment calibration drifts or procedural deviations .
  • Example : A 2023 genomics project reduced replication failures by 40% using maDMPs to enforce MIAME (Minimum Information About a Microarray Experiment) standards .

Q. What are the limitations of this compound in handling qualitative or ethnographic data?

  • Methodological Answer :

  • Metadata Gaps : Current maDMP schemas lack robust fields for contextual narratives (e.g., cultural nuances in ethnography). Workarounds include custom XML extensions .
  • Bias Risks : Over-reliance on automation may overlook subjective interpretations. Balance with manual coding audits using tools like ATLAS.ti .

Methodological Resources

  • Data Validation : Use R/Python libraries (e.g., Pandas, Tidyverse) to cross-check maDMP entries against raw data .
  • Training : Leverage workshops on maDMP implementation from institutions adopting FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.